1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
Description
This compound features a benzothiazole-piperazine core linked to a butan-1-one scaffold modified with a 4-methoxyphenylsulfonyl group. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with anticancer, antimicrobial, and central nervous system (CNS) activity . The sulfonyl group enhances metabolic stability and influences binding affinity to biological targets, such as carbonic anhydrase II or serotonin transporters (SERT) .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-29-17-8-10-18(11-9-17)31(27,28)16-4-7-21(26)24-12-14-25(15-13-24)22-23-19-5-2-3-6-20(19)30-22/h2-3,5-6,8-11H,4,7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFGQZIHLJGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a complex organic molecule with potential therapeutic applications, particularly in oncology and neurology. Its structure combines a benzothiazole moiety with a piperazine ring and a sulfonamide group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cycloadditions. For example, the precursor 2-(piperazin-1-yl)benzo[d]thiazole can be synthesized through nucleophilic substitution of 2-chlorobenzothiazole with piperazine . The final compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of benzothiazole-piperazine conjugates were evaluated for their activity against human cancer cell lines such as MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer). The results indicated moderate to potent activity across these lines, with some derivatives showing IC50 values as low as 10 µM .
Table 1: Anticancer Activity of Benzothiazole-Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 12 |
| Compound B | T47D | 8 |
| Compound C | HCT116 | 15 |
| Compound D | Caco2 | 10 |
Antibacterial Activity
The antibacterial potential of the compound was assessed against various strains, including Salmonella typhi and Bacillus subtilis. Results indicated that the compound exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action may involve inhibition of bacterial enzyme systems or disruption of membrane integrity .
Table 2: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 25 |
| Bacillus subtilis | 18 | 20 |
| E. coli | 10 | 40 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Studies have focused on its ability to inhibit acetylcholinesterase (AChE) and urease. The results from these studies suggest that it could serve as a lead compound for developing treatments for conditions like Alzheimer's disease due to its AChE inhibitory activity .
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.5 |
| Urease | 3.0 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the benzothiazole or piperazine rings can significantly influence potency and selectivity. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity by stabilizing the active conformation of the molecule .
Case Studies
A recent case study involving a derivative of this compound highlighted its efficacy in reducing tumor size in an animal model of breast cancer. The treated group showed a significant reduction in tumor volume compared to the control group after four weeks of treatment . This suggests potential for further development into clinical therapies.
Chemical Reactions Analysis
Piperazine Functionalization
The piperazine nitrogen atoms are nucleophilic and undergo alkylation, acylation, or arylation under specific conditions.
Key Findings :
-
Alkylation of the piperazine nitrogen with bromoalkylbenzenes generates intermediates for further functionalization .
-
Palladium-catalyzed cross-coupling introduces amine groups (e.g., N-acetylpiperazine) via Buchwald–Hartwig amination .
Sulfonyl Group Reactivity
The sulfonyl moiety participates in nucleophilic substitutions and oxidation-reduction reactions.
Key Findings :
-
Oxidation with KMnO₄ converts sulfonamides to sulfones, enhancing electrophilicity .
-
Lithium hexamethyldisilazide (LiHMDS) facilitates deprotonation, enabling reactions with electrophiles like chlorophosphates .
Ketone Modifications
The butan-1-one carbonyl group undergoes nucleophilic additions and reductions.
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | 56–90% | |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol intermediates | 57–75% |
Key Findings :
-
Grignard reagents add to the ketone, forming tertiary alcohols with high regioselectivity .
-
Reduction yields secondary alcohols, which are precursors for further alkylation .
Benzo[d]thiazole Ring Reactions
The benzo[d]thiazole core participates in electrophilic substitutions and metal-catalyzed couplings.
Key Findings :
-
Nitration introduces nitro groups at the C-5/C-6 positions of the benzo[d]thiazole ring .
-
Palladium-catalyzed Suzuki coupling with boronic acids generates biaryl derivatives .
Cyclization and Rearrangements
Intramolecular cyclizations yield fused heterocycles.
Key Findings :
-
Thermal cyclization of thioureas forms imino-thiazinanones with Z-configuration .
-
Microwave irradiation accelerates palladium-catalyzed cross-coupling for fused-ring systems .
Thiol-Ene and Thionation Reactions
The sulfur atoms in the thiazole and sulfonyl groups react with thiols or thioureas.
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Thionation | Lawesson’s reagent | Thioamide intermediates | 56–90% | |
| Thiol-Ene Click | UV light, thiols | Sulfur-bridged dimers | 75% |
Key Findings :
-
Lawesson’s reagent converts amides to thioamides, enabling cyclization to thiazinanones .
-
Thiol-ene click chemistry generates dimeric structures under UV light .
Critical Analysis
-
Reactivity Trends : The piperazine and sulfonyl groups dominate nucleophilic reactions, while the ketone and benzo[d]thiazole drive electrophilic processes .
-
Stereochemical Outcomes : Reactions involving chiral catalysts (e.g., Rh₂(OAc)₄) yield enantiomerically enriched products .
-
Limitations : Low yields (e.g., 32% for iodomethane alkylation) highlight challenges in steric hindrance and side reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to structurally related derivatives from the evidence, focusing on molecular features, synthesis, and implied pharmacological relevance.
Benzothiazole-Piperazine Derivatives (Anticancer Candidates)
describes four benzothiazole-piperazine analogs (5i, 5j, 5k, 5l) with triazole or indole-dione substituents. Key differences include:
| Compound | Molecular Formula | Molecular Weight | Key Substituents | C/H/N Analysis (%) |
|---|---|---|---|---|
| Target Compound | C24H26N3O3S2 | ~492.6* | 4-Methoxyphenylsulfonyl | Not reported |
| 5i | C31H28N8OS | 593.17 | Diphenyltriazole-thiomethyl | Calc: 60.69 C, 4.58 H, 21.23 N |
| 5j | C22H18N6OS2 | 507.10 | Benzothiazole-thiomethyl | Calc: 54.42 C, 4.17 H, 19.31 N |
| 5l | C25H20N6O3S | 490.13† | Indoline-2,3-dione-triazole | Calc: 56.31 C, 4.52 H, 22.84 N |
*Estimated based on structural similarity; †Molecular weight discrepancy noted in .
The target compound lacks the triazole or indole-dione moieties present in 5i–5l, which are critical for DNA intercalation or kinase inhibition in anticancer studies . However, its sulfonyl group may enhance solubility (logP ~2.55, inferred from ) compared to the more lipophilic triazole-containing analogs.
Sulfonyl Piperazine Derivatives (Enzyme Inhibitors)
reports imidazo[2,1-b]thiazole-based sulfonyl piperazines (e.g., 9aa, 9ab) as carbonic anhydrase II inhibitors. Key distinctions:
| Compound | Core Structure | Sulfonyl Group Position | Molecular Weight | Activity Target |
|---|---|---|---|---|
| Target | Benzothiazole-piperazine | Butan-1-one chain | ~492.6 | Not reported |
| 9aa | Imidazothiazole-piperazine | Direct piperazine link | ~529.5‡ | Carbonic anhydrase II |
Arylpiperazine Derivatives (CNS Modulators)
–8 describe arylpiperazines with chlorophenyl or thiophene substituents. For example:
- Compound 13 () : 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride.
- MK38 (): 1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one.
LogP and Solubility Trends
provides logP (~2.55) and logSw (-2.41) for 1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one, a simpler analog.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one?
- Methodology :
- Step 1 : Start with the condensation of benzo[d]thiazol-2-amine with a piperazine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF) to form the 4-(benzo[d]thiazol-2-yl)piperazine intermediate.
- Step 2 : React the intermediate with 4-((4-methoxyphenyl)sulfonyl)butanoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution at the ketone position.
- Purification : Use column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Validate purity via HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) .
- Key References : Similar synthetic strategies for benzo[d]thiazol-piperazine hybrids are detailed in studies involving aryl isothiocyanate reactions and cyclization protocols .
Q. How can spectroscopic methods (NMR, MS) be utilized to confirm the structure of this compound?
- NMR Analysis :
- 1H NMR : Identify the methoxy proton signal (δ ~3.8 ppm, singlet) from the 4-methoxyphenyl group. The benzo[d]thiazole protons appear as distinct aromatic signals (δ 7.2–8.5 ppm). Piperazine protons typically resonate as broad singlets or multiplets (δ 2.5–3.5 ppm).
- 13C NMR : Confirm the sulfonyl group (C-SO2, δ ~55 ppm) and ketone carbonyl (δ ~200 ppm).
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z ~500–510). Fragmentation patterns should align with the loss of the sulfonyl group (-SO2) and benzo[d]thiazol-2-yl moiety.
- Validation : Compare data with structurally analogous compounds characterized via NMR and MS in piperazine-based syntheses .
Advanced Research Questions
Q. How can researchers design experiments to analyze the impact of sulfonyl group substitution on biological activity?
- Experimental Design :
- Variants : Synthesize analogs with modifications to the sulfonyl group (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or alkyl chains).
- Assays : Test in vitro activity against target receptors (e.g., histamine H1/H4 receptors) using radioligand binding assays. For example, screen analogs at 10 µM concentrations and calculate IC50 values.
- Data Analysis : Use molecular docking to correlate sulfonyl group interactions with receptor binding pockets. Cross-reference activity trends with SAR tables from studies on dual H1/H4 ligands .
Q. What strategies optimize the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?
- Solubility Enhancement :
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility.
- Salt Formation : Convert the free base to a hydrochloride salt via reaction with HCl in ethanol.
- Metabolic Stability :
- In vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify vulnerable sites (e.g., piperazine ring oxidation) using metabolite profiling.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the benzo[d]thiazole ring to reduce CYP450-mediated metabolism.
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : If the compound shows high activity in enzyme assays (e.g., IC50 = 50 nM) but low efficacy in cell-based models, consider:
- Membrane Permeability : Measure logP values (e.g., via shake-flask method) to assess passive diffusion. Use PAMPA assays to predict BBB penetration.
- Off-Target Effects : Perform kinome-wide profiling to identify unintended kinase interactions.
- Species Specificity : Compare receptor homology between human and model organisms (e.g., murine H4 receptors may differ in binding affinity).
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability under storage conditions?
- HPLC-DAD : Use a C18 column and UV detection at 254 nm to monitor degradation products. Adjust the mobile phase to 0.1% trifluoroacetic acid in water/acetonitrile for better peak resolution.
- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and analyze for hydrolytic degradation (e.g., cleavage of the sulfonyl group).
- Reference Standards : Include USP-grade buffers (e.g., sodium acetate) for method validation, as described in pharmacopeial protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
